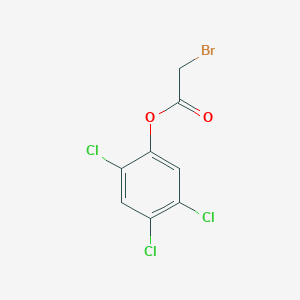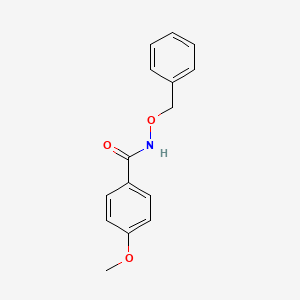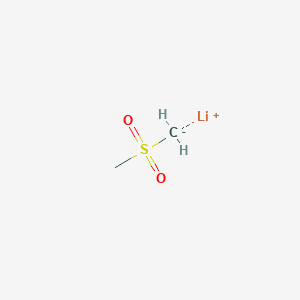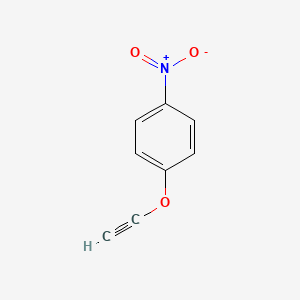
Benzene, 1-(ethynyloxy)-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(ethynyloxy)-4-nitro- is an organic compound that features a benzene ring substituted with an ethynyloxy group at the first position and a nitro group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(ethynyloxy)-4-nitro- typically involves the following steps:
Nitration of Phenol: Phenol is nitrated using concentrated nitric acid and sulfuric acid to produce 4-nitrophenol.
Ethyne Addition: The 4-nitrophenol is then reacted with ethyne in the presence of a base such as potassium hydroxide to introduce the ethynyloxy group, forming Benzene, 1-(ethynyloxy)-4-nitro-.
Industrial Production Methods:
Types of Reactions:
Oxidation: Benzene, 1-(ethynyloxy)-4-nitro- can undergo oxidation reactions, particularly at the ethynyloxy group, leading to the formation of carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of 1-(ethynyloxy)-4-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzene, 1-(ethynyloxy)-4-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules due to its nitro and ethynyloxy groups.
Medicine: Explored for its potential pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 1-(ethynyloxy)-4-nitro- involves its interaction with various molecular targets:
Nitro Group: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Ethynyloxy Group: The ethynyloxy group can participate in nucleophilic addition reactions, potentially modifying biological molecules.
Pathways: The compound can influence oxidative stress pathways and enzyme activities, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Nitrobenzene: Similar in having a nitro group but lacks the ethynyloxy group.
Phenylacetylene: Contains an ethynyloxy group but lacks the nitro group.
4-Nitrophenol: Contains a nitro group at the fourth position but lacks the ethynyloxy group.
Propriétés
Numéro CAS |
22409-58-1 |
|---|---|
Formule moléculaire |
C8H5NO3 |
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
1-ethynoxy-4-nitrobenzene |
InChI |
InChI=1S/C8H5NO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h1,3-6H |
Clé InChI |
DRRDBQMPTXQHAM-UHFFFAOYSA-N |
SMILES canonique |
C#COC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


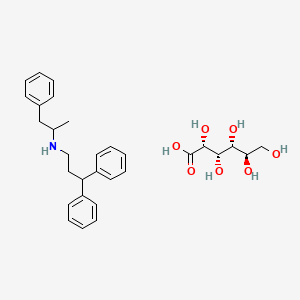
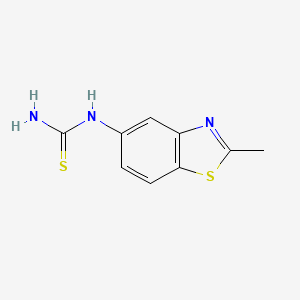

![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)
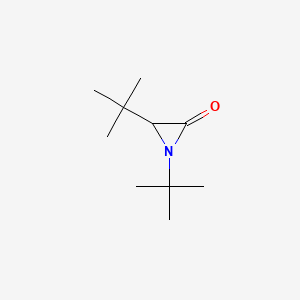
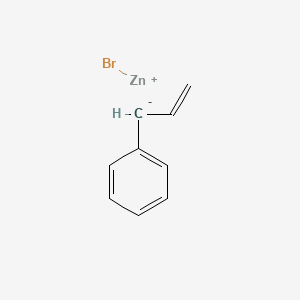
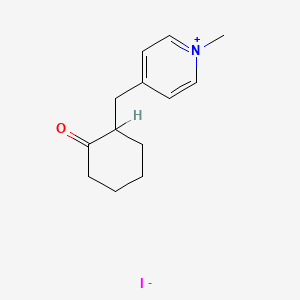

![Cyclopenta[ij]tetraphene-1,2-dione](/img/structure/B14713794.png)
![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)
